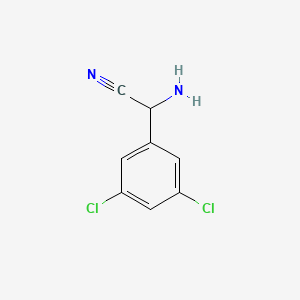

Amino(3,5-dichlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(3,5-dichlorophenyl)acetonitrile, also known as ADCPN, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 113-115°C and a boiling point of 192-194°C. ADCPN is used in the synthesis of other compounds, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

- Antitumor Applications : Novel 2-aminothiophene derivatives synthesized using Gewald methodology, including structures related to Amino(3,5-dichlorophenyl)acetonitrile, have shown significant antitumor activity against hepatocellular carcinoma and breast cancer cell lines. These compounds' synthesis and potential biological activities highlight their importance in cancer research and therapy (Khalifa & Algothami, 2020).

Chemical Sensing and Material Science

- Fluorimetric Chemosensors : Amino acid-based fluorimetric chemosensors developed from related compounds have demonstrated strong interactions with biologically and analytically important ions such as Cu2+ and Fe3+. These findings underscore the potential of this compound derivatives in developing new chemosensory materials for ion recognition (Esteves, Raposo, & Costa, 2016).

Organic Synthesis and Catalysis

- Copper-Catalyzed Carboamination : Research involving copper-catalyzed carboamination of alkenes, with acetonitrile acting as a carbon and nitrogen source, suggests a method to construct GABA derivatives efficiently. This process, relevant to this compound chemistry, is significant for synthesizing neuroactive compounds and exploring neurotransmitter pathways (Zhu et al., 2017).

Environmental Applications

- Adsorbent for Pollutant Removal : Amino acid-modified polythiophenes, synthesized from thiophene derivatives akin to this compound, have been used as effective adsorbents for removing methylene blue dye. These materials' synthesis and application highlight the compound's potential in environmental remediation and water treatment (Mishra, Agrawal, & Das, 2017).

properties

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUROTCSOWXLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

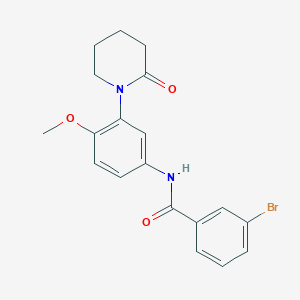

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

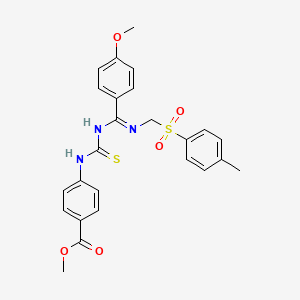

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

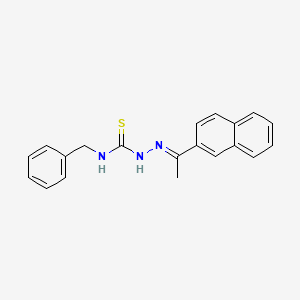

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)